1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid hydrochloride typically involves the reaction of 2-methoxyphenylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include heating the reaction mixture to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification process may involve recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another imidazole derivative with similar biological activities.
1-(2-Methoxyphenyl)-2-imidazoline: Shares structural similarities and potential therapeutic applications.
Uniqueness
1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for the development of targeted therapeutic agents and research tools.
Properties
Molecular Formula |
C11H11ClN2O3 |
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Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)imidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O3.ClH/c1-16-10-5-3-2-4-8(10)13-7-12-6-9(13)11(14)15;/h2-7H,1H3,(H,14,15);1H |
InChI Key |
WGUJVTCEFASTJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC=C2C(=O)O.Cl |
Origin of Product |
United States |
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